A Comprehensive Technical Guide to the Physical Properties of Sodium 2-methyl-2-propanethiolate
A Comprehensive Technical Guide to the Physical Properties of Sodium 2-methyl-2-propanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is an organosulfur compound with the chemical formula C4H9NaS.[1] It is a salt composed of a sodium cation (Na+) and a tert-butylthiolate anion ((CH3)3CS-). This compound is a strong nucleophile and a versatile reagent in organic synthesis, particularly in the formation of thioethers through nucleophilic substitution reactions.[2] Its utility in the synthesis of complex molecules makes it a compound of interest for researchers in various fields, including medicinal chemistry and materials science. This guide provides an in-depth overview of its physical properties, experimental protocols for its synthesis and application, and a visualization of its reactive mechanism.
Core Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H9NaS | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 29364-29-2 | [1] |
| Appearance | White to off-white crystalline solid, powder, crystals, or chunks | [3] |
| Melting Point | Data not well-documented; expected to be high due to its ionic nature. | [2] |
| Boiling Point | Data not available; likely decomposes at high temperatures. | [4][5] |
| Solubility | Highly soluble in water. | [2] |
| Purity (Technical Grade) | ≥88% or 90% |
Experimental Protocols
Synthesis of Sodium 2-methyl-2-propanethiolate
A common method for the synthesis of sodium 2-methyl-2-propanethiolate is through the reaction of 2-methyl-2-propanethiol with a strong base like sodium hydroxide (B78521).[2]
Materials:
-
2-methyl-2-propanethiol
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is placed under an inert atmosphere of argon or nitrogen.[6]
-
2-methyl-2-propanethiol is added dropwise to the stirred sodium hydroxide solution at room temperature.[6]
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The resulting solution contains sodium 2-methyl-2-propanethiolate. For isolation, the water can be removed under reduced pressure. The solid product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted thiol and then dried under vacuum.
Synthesis of a Thioether via Nucleophilic Substitution (SN2 Reaction)
Sodium 2-methyl-2-propanethiolate is an excellent nucleophile for the synthesis of thioethers from alkyl halides. The following is a general procedure.
Materials:
-
Sodium 2-methyl-2-propanethiolate
-
An alkyl halide (e.g., methyl iodide)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium 2-methyl-2-propanethiolate in a suitable polar aprotic solvent such as DMF.
-
To this solution, add the alkyl halide dropwise at room temperature with stirring.
-
After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude thioether.
-
The product can be further purified by distillation or column chromatography.
Visualizations
Nucleophilic Substitution (SN2) Reaction Workflow
The following diagram illustrates the workflow for the synthesis of a thioether using sodium 2-methyl-2-propanethiolate in an SN2 reaction.
Caption: Workflow for thioether synthesis via an SN2 reaction.
Mechanism of SN2 Reaction
The following diagram illustrates the mechanism of the SN2 reaction between sodium 2-methyl-2-propanethiolate and an alkyl halide.
References
- 1. Sodium 2-methyl-2-propanethiolate | C4H9NaS | CID 5147913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Sodium 2-methyl-2-propanethiolate (EVT-2501735) | 29364-29-2 [evitachem.com]
- 3. Sodium 2-Methyl-2-Propanethiolate, Tech - Yorlab [yorlab.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
